Drahebenine

Natural product chemistry Structural elucidation X-ray crystallography

Drahebenine (CAS 1399049-43-4) is an imidazole alkaloid bearing a phenolic substituent, initially isolated from the aerial parts of Dracocephalum heterophyllum. Its molecular formula is C13H16N2O2 with a molecular weight of 232.28 g/mol.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B1156857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrahebenine
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3
InChIKeyUBDFYAAYCZNGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Drahebenine Sourcing Guide: Imidazole Alkaloid Identity, Structural Confirmation, and Research-Grade Purity Benchmarks


Drahebenine (CAS 1399049-43-4) is an imidazole alkaloid bearing a phenolic substituent, initially isolated from the aerial parts of Dracocephalum heterophyllum [1]. Its molecular formula is C13H16N2O2 with a molecular weight of 232.28 g/mol [1]. The compound belongs to a small class of nitrogen-containing natural products from the Dracocephalum genus (Lamiaceae), which have documented use in Tibetan medicine for hypertension, lymphadenitis, hepatitis, and bronchitis [1][2]. Unlike the co-occurring flavonoidal alkaloids drahebephins A and B, which are chiral racemates requiring chiral HPLC separation for enantiomeric resolution, the structure of drahebenine was unequivocally established by single-crystal X-ray crystallography, providing definitive atomic-level structural certainty [1]. This structural confidence, combined with commercially available purity levels of ≥98% (HPLC) from multiple suppliers, makes drahebenine a well-characterized imidazole alkaloid reference standard for phytochemical and pharmacological investigations .

Why Drahebenine Cannot Be Substituted by Generic Imidazole Alkaloids or Co-Isolated Flavonoidal Alkaloids


Substituting drahebenine with other imidazole alkaloids or the co-isolated flavonoidal alkaloids (drahebephins A and B) introduces fundamental structural and stereochemical variables that undermine experimental reproducibility. Drahebenine is an achiral imidazole alkaloid whose structure is confirmed by X-ray crystallography, whereas drahebephins A and B are chiral flavonoidal alkaloids that exist as racemates and require chiral-phase HPLC for enantiomeric resolution [1]. This distinction means that drahebephins present undefined stereochemical composition unless enantiomerically resolved, introducing a variable absent in drahebenine. Furthermore, generic imidazole alkaloids such as agrocybenine (isolated from Alstonia yunnanensis) or marine-derived imidazole alkaloids differ in core scaffold, substitution pattern, and biological target engagement . In the absence of demonstrated pharmacological equivalence, procurement of drahebenine specifically—rather than a nominally similar alkaloid—is essential for studies where structural identity, stereochemical homogeneity, and traceability to the original isolation literature are critical quality parameters.

Drahebenine Quantitative Differentiation Evidence: Structural, Purity, and Physicochemical Benchmarks Versus Comparators


Structural Certainty: X-Ray Crystallography Versus Chiral HPLC Resolution for Co-Isolated Alkaloids

Drahebenine is the only alkaloid among the three novel isolates from Dracocephalum heterophyllum whose structure was established by X-ray crystallography, providing unambiguous atomic connectivity and absolute configuration [1]. By contrast, drahebephins A and B are chiral flavonoidal alkaloids isolated as racemates; their enantiomers required separation by HPLC using a chiral stationary phase followed by circular dichroism (CD) spectroscopy for stereochemical assignment [1]. This difference means drahebenine offers definitive structural certainty without the stereochemical ambiguity inherent in the unresolved racemic drahebephins.

Natural product chemistry Structural elucidation X-ray crystallography Chirality

Commercially Available Purity: Drahebenine ≥98% Versus Absent or Unspecified Purity for Structural Analogs

Multiple reputable suppliers report drahebenine purity at ≥98% as determined by HPLC, with some sources specifying >98.0% [1]. In contrast, the co-isolated flavonoidal alkaloids drahebephins A and B are not commercially available as characterized reference standards from major suppliers; their purity specifications are undocumented in the public domain. Similarly, the structurally related imidazole alkaloid agrocybenine is listed in supplier catalogs but without published purity data or batch-specific certificates of analysis comparable to drahebenine .

Quality control Reference standard HPLC purity Procurement specification

Achiral Identity Eliminates Stereochemical Complexity Present in Co-Isolated Racemic Flavonoidal Alkaloids

Drahebenine is an achiral molecule with no stereogenic center in its 2-methoxy-4-(2,2,5-trimethyl-2H-imidazol-4-yl)phenol scaffold, as confirmed by X-ray crystallography [1]. In the same isolation study, drahebephins A and B were demonstrated to be chiral racemates due to a stereogenic center in the pyrrolidin-2-one ring of their flavonoidal alkaloid skeleton [1]. The enantiomers of drahebephins were separable only by HPLC on a chiral stationary phase, and their absolute configurations required CD spectroscopy for assignment [1]. This stereochemical complexity is absent in drahebenine.

Stereochemistry Racemate Achiral Analytical consistency

Class-Level Inference: Imidazole Alkaloid Scaffold Associated with Platelet-Activating Factor (PAF) Antagonism

Imidazole alkaloids as a class have documented inhibitory activity against platelet aggregation induced by platelet-activating factor (PAF). A structurally related substituted imidazole, SC 38249, demonstrated PAF-induced platelet aggregation inhibition with an IC50 of 37.6 ± 6.1 μM [1]. While drahebenine itself has not been directly tested in a published PAF antagonism assay, its imidazole alkaloid core scaffold, combined with a phenolic substituent capable of redox modulation, places it within a chemotype known to engage this pathway. By contrast, the flavonoidal alkaloids drahebephins A and B possess a flavonoid-pyrrolidinone hybrid scaffold with no documented PAF-related activity [2]. This scaffold-level distinction provides a rational basis for prioritizing drahebenine over drahebephins in cardiovascular or inflammatory research programs targeting the PAF axis.

Platelet aggregation PAF antagonism Imidazole alkaloid Cardiovascular research

Optimal Procurement and Application Scenarios for Drahebenine Based on Documented Differentiation Evidence


Natural Product Reference Standard for Imidazole Alkaloid Quantitative Analysis in Phytochemical Fingerprinting

Drahebenine, with its X-ray-confirmed achiral structure and commercially guaranteed purity of ≥98% (HPLC), serves as an ideal external reference standard for developing and validating HPLC-UV or LC-MS methods targeting imidazole alkaloids in Dracocephalum species or related Lamiaceae plant extracts [1][2]. Its structural certainty eliminates the quantification ambiguity inherent in using racemic standards, making it suitable for regulatory compliance and inter-laboratory method transfer.

Stereochemically Clean Probe for Structure-Activity Relationship (SAR) Studies in the Imidazole Alkaloid Series

Because drahebenine is achiral and structurally confirmed by X-ray crystallography, it provides a stereochemically unambiguous starting point for SAR campaigns aimed at elucidating the contribution of the 2-methoxy-4-(2,2,5-trimethyl-2H-imidazol-4-yl)phenol pharmacophore to biological activity [1]. This contrasts with chiral racemic comparators (e.g., drahebephins), where differential enantiomer activity can obscure SAR interpretation [1].

Cardiovascular Target Screening: PAF Pathway Engagement Based on Imidazole Alkaloid Chemotype

The imidazole alkaloid scaffold of drahebenine aligns with a chemotype that has demonstrated platelet-activating factor (PAF) antagonism (class exemplar SC 38249, IC50 37.6 μM) [1]. Drahebenine is a rational candidate for inclusion in PAF receptor binding or platelet aggregation screening cascades, particularly in programs seeking natural product-derived imidazole leads distinct from synthetic imidazole series such as SB203580 [1].

Phytochemical Library Construction for Anti-Inflammatory and Antimicrobial Phenotypic Screening

Drahebenine belongs to a plant genus (Dracocephalum) with documented traditional anti-inflammatory and antibacterial uses [1][2]. As a well-characterized, high-purity imidazole alkaloid, it is a valuable addition to diversity-oriented natural product screening libraries targeting COX-2, NF-κB, or broad-spectrum antimicrobial pathways, where its scaffold differentiates it from co-occurring flavonoid-type compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drahebenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.